molecular formula C24H36INO2 B2425890 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide CAS No. 1313527-10-4

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide

Cat. No.: B2425890
CAS No.: 1313527-10-4
M. Wt: 497.461
InChI Key: UXPPAQNYHRUTHT-UHFFFAOYSA-M
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Description

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-methylpyrrolidin-1-ium iodide is a complex organic compound with promising properties. The adamantane moiety imparts unique stability and lipophilicity to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically starts with the preparation of 4-((3r,5r,7r)-adamantan-1-yl)phenol. This involves the functionalization of adamantane, followed by a Friedel-Crafts alkylation reaction.

  • The phenol is then reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.

  • Subsequent reaction with N-methylpyrrolidine in the presence of a base leads to the formation of the desired compound. Industrial Production Methods:

  • Industrial production scales up these laboratory methods, often optimizing reaction conditions to increase yield and purity. Advanced purification techniques like crystallization or chromatography are typically employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can be oxidized to a ketone or carboxylic acid.

  • Reduction: The compound may undergo reductive amination to form secondary or tertiary amines.

  • Substitution: The iodide ion can be substituted with various nucleophiles. Common Reagents and Conditions:

  • Oxidation: KMnO₄ or PCC for hydroxyl oxidation.

  • Reduction: LiAlH₄ or NaBH₄ for reducing carbonyl compounds.

  • Substitution: Strong nucleophiles like NaOCH₃ for iodide substitution. Major Products:

  • Products depend on the reaction type, ranging from oxidized ketones to substituted compounds with different nucleophiles.

Scientific Research Applications

Chemistry:

  • Used as a precursor in synthesizing other complex molecules due to its reactive functional groups. Biology:

  • Investigated for its antimicrobial properties. Medicine:

  • Potential use in drug delivery systems due to its stability and lipophilicity. Industry:

  • Employed in the production of advanced polymers and materials with specific properties.

Mechanism of Action

The compound interacts with cellular membranes due to its amphiphilic nature, disrupting membrane integrity in microbial cells. The adamantane core plays a crucial role in stabilizing the interaction.

Comparison with Similar Compounds

  • 1-adamantanol

  • 1-(adamantan-1-yl)ethanone

  • 1-(2-hydroxy-2-phenylethyl)pyrrolidinium iodide Uniqueness:

  • The presence of both adamantane and the pyrrolidine ring provides unique steric and electronic properties, distinguishing it from other compounds.

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Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36NO2.HI/c1-25(8-2-3-9-25)16-22(26)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,2-3,8-17H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPPAQNYHRUTHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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